B1192154 ARRY-382

ARRY-382

Cat. No.: B1192154
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ARRY-382 is a small molecule and orally available inhibitor of colony-stimulating factor-1 receptor (CSF1R;  cFMS) with potential antineoplastic activity. cFMS tyrosine kinase inhibitor this compound binds to and inhibits the activity of cFMS. By preventing colony-stimulating factor-1 (CSF-1)-cFMS signaling, this agent may inhibit tumor cell proliferation in cFMS-overexpressing tumor cells.

Scientific Research Applications

ARRY-382 as a Selective Inhibitor of CSF1R

This compound (PF-07265804) is primarily recognized as a selective inhibitor of the colony-stimulating factor-1 receptor (CSF1R). Its combination with pembrolizumab, an immune checkpoint inhibitor, has been evaluated for safety and efficacy in patients with advanced solid tumors. This combination therapy showed a manageable safety profile and limited clinical benefit in this patient group (Johnson et al., 2022).

Clinical Trials and Efficacy

Clinical trials have demonstrated the potential of this compound in treating various cancers. A phase 1b/2 study explored its effectiveness combined with pembrolizumab for advanced solid tumors. The study aimed to determine the maximum tolerated dose and evaluate the combination's activity in select indications (Harb et al., 2017).

Role in Tumor Microenvironment

This compound's role in the tumor microenvironment is significant. Its ability to inhibit CSF1R is thought to affect the recruitment and differentiation of tumor-associated macrophages and osteoclasts. These are critical in promoting disease progression through various mechanisms such as suppressing anti-tumor immune response and promoting angiogenesis (Bendell et al., 2013).

Investigational Use in Cardiomyopathy

ARRY-371797 (PF-07265803), a related compound, has been investigated in patients with dilated cardiomyopathy caused by a faulty LMNA gene. This study observed improvements in functional capacity, heart function, and quality of life in patients treated with ARRY-371797 (Macrae et al., 2023).

Pharmacokinetic Modeling

Physiologically based pharmacokinetic modeling was utilized to inform formulation and clinical development of ARRY-403, a glucokinase activator for diabetes treatment. This modeling approach integrated physicochemical properties, in vitro experiments, and clinical results to guide formulation development and clinical study design (Chung et al., 2015).

Properties

IUPAC Name

NONE

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ARRY382;  ARRY 382;  ARRY-382.

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.